molecular formula C18H14BrFN2O2 B8471007 2-bromo-4-fluoro-6-(1-oxo-6,7,8,9-tetrahydropyrazino[1,2-a]indol-2-yl)benzaldehyde CAS No. 1433990-33-0

2-bromo-4-fluoro-6-(1-oxo-6,7,8,9-tetrahydropyrazino[1,2-a]indol-2-yl)benzaldehyde

Cat. No. B8471007
Key on ui cas rn: 1433990-33-0
M. Wt: 389.2 g/mol
InChI Key: CYZBMYKSCOPCAG-UHFFFAOYSA-N
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Patent
US09115152B2

Procedure details

A 100-mL single-neck round-bottomed flask equipped with a magnetic stirrer and a reflux condenser was charged with 121e (500 mg, 2.66 mmol), 2,6-dibromo-4-fluorobenzaldehyde (1.50 g, 5.32 mmol), and potassium acetate (521 mg, 5.32 mmol). After bubbling argon through the suspension for 30 minutes, 4,7-dimethoxy-1,10-phenanthroline (638.4 mg, 2.66 mmol) and cuprous iodide (506 mg, 2.66 mmol) were added. The system was subjected to three cycles of vacuum/argon flush and then heated at 100° C. for 16 h. It was then cooled to room temperature and filtered. The solid was washed with dichloromethane (2×100 ml). The combined filtrate was concentrated under reduced pressure and the residue was purified by silica-gel column chromatography eluting with petroleum ether/ethyl acetate (10:1 to 3:1) to afford 121f (510 mg, 49%) as a yellow solid. MS: [M+H]+ 389.
Name
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
521 mg
Type
reactant
Reaction Step One
Quantity
638.4 mg
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous iodide
Quantity
506 mg
Type
reactant
Reaction Step Two
Name
Yield
49%

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:14])[C:6]2=[CH:7][C:8]3[CH2:9][CH2:10][CH2:11][CH2:12][C:13]=3[N:5]2[CH:4]=[CH:3][NH:2]1.[Br:15][C:16]1[CH:23]=[C:22]([F:24])[CH:21]=[C:20](Br)[C:17]=1[CH:18]=[O:19].C([O-])(=O)C.[K+].COC1C2C(=C3C(=CC=2)C(OC)=CC=N3)N=CC=1>>[Br:15][C:16]1[CH:23]=[C:22]([F:24])[CH:21]=[C:20]([N:2]2[CH:3]=[CH:4][N:5]3[C:13]4[CH2:12][CH2:11][CH2:10][CH2:9][C:8]=4[CH:7]=[C:6]3[C:1]2=[O:14])[C:17]=1[CH:18]=[O:19] |f:2.3|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C1(NC=CN2C1=CC=1CCCCC21)=O
Name
Quantity
1.5 g
Type
reactant
Smiles
BrC1=C(C=O)C(=CC(=C1)F)Br
Name
potassium acetate
Quantity
521 mg
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Step Two
Name
Quantity
638.4 mg
Type
reactant
Smiles
COC1=CC=NC2=C3N=CC=C(C3=CC=C12)OC
Name
cuprous iodide
Quantity
506 mg
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 100-mL single-neck round-bottomed flask equipped with a magnetic stirrer and a reflux condenser
CUSTOM
Type
CUSTOM
Details
After bubbling argon through the suspension for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
flush
TEMPERATURE
Type
TEMPERATURE
Details
It was then cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid was washed with dichloromethane (2×100 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica-gel column chromatography
WASH
Type
WASH
Details
eluting with petroleum ether/ethyl acetate (10:1 to 3:1)

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=O)C(=CC(=C1)F)N1C(C=2N(C=3CCCCC3C2)C=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 510 mg
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 49.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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